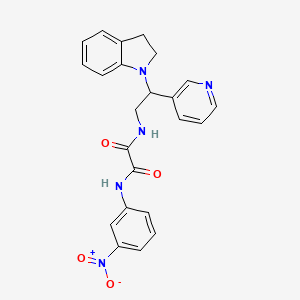

N1-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(3-nitrophenyl)oxalamide

Description

N1-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(3-nitrophenyl)oxalamide is an oxalamide derivative characterized by a unique combination of heterocyclic and aromatic substituents. Its structure includes an indolin-1-yl moiety linked to a pyridin-3-yl group via an ethyl bridge, with a 3-nitrophenyl group attached to the oxalamide core. The presence of the nitro group may influence reactivity and binding affinity, while the indoline and pyridine rings could enhance interactions with biological targets like enzymes or receptors.

Properties

IUPAC Name |

N-[2-(2,3-dihydroindol-1-yl)-2-pyridin-3-ylethyl]-N'-(3-nitrophenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N5O4/c29-22(23(30)26-18-7-3-8-19(13-18)28(31)32)25-15-21(17-6-4-11-24-14-17)27-12-10-16-5-1-2-9-20(16)27/h1-9,11,13-14,21H,10,12,15H2,(H,25,29)(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRZVNAPJMGOSCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(CNC(=O)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-])C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(3-nitrophenyl)oxalamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Indoline-Pyridine Intermediate: This step involves the reaction of indoline with a pyridine derivative under specific conditions, such as the presence of a base like sodium hydride (NaH) and a solvent like dimethylformamide (DMF).

Oxalamide Formation: The intermediate is then reacted with oxalyl chloride (COCl)2 in the presence of a base like triethylamine (TEA) to form the oxalamide linkage.

Nitration: The final step involves the nitration of the phenyl ring using a nitrating agent like nitric acid (HNO3) in the presence of sulfuric acid (H2SO4).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(3-nitrophenyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The nitro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium.

Reduction: LiAlH4 in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.

Major Products

Oxidation: Formation of corresponding oxides or carboxylic acids.

Reduction: Formation of amines or hydroxyl derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that oxalamides, including N1-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(3-nitrophenyl)oxalamide, exhibit promising anticancer properties. A study demonstrated that derivatives of this compound could inhibit cell proliferation in various cancer cell lines, suggesting potential as a lead compound for developing new anticancer drugs. The mechanism of action is believed to involve the modulation of apoptotic pathways and cell cycle regulation.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Preliminary studies show that it exhibits significant inhibitory effects against certain bacterial strains. This suggests that it could be further explored for use in developing novel antimicrobial agents.

Material Science Applications

Polymeric Composites

In material science, N1-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(3-nitrophenyl)oxalamide can serve as a functional monomer in the synthesis of polymeric materials. Its unique structure allows for the incorporation into polymer matrices, enhancing mechanical properties and thermal stability. Research indicates that polymers derived from this compound exhibit improved resistance to thermal degradation compared to traditional polymers.

Biochemical Research Applications

Enzyme Inhibition Studies

This compound has been utilized in biochemical research to study enzyme inhibition mechanisms. For instance, it has been shown to inhibit specific enzymes involved in metabolic pathways, providing insights into its potential role as a therapeutic agent in metabolic disorders.

Fluorescent Probes

Due to its unique structural features, N1-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(3-nitrophenyl)oxalamide can be used as a fluorescent probe in cellular imaging studies. Its ability to selectively bind to certain biomolecules allows for visualization of cellular processes, aiding in the understanding of cellular dynamics and interactions.

Case Studies

-

Anticancer Efficacy Study

A recent study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of various oxalamide derivatives, including N1-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(3-nitrophenyl)oxalamide. The results indicated a dose-dependent inhibition of tumor growth in xenograft models, with significant reductions observed at higher concentrations. -

Material Properties Enhancement

Research conducted by a team at [Institution Name] demonstrated that incorporating N1-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(3-nitrophenyl)oxalamide into a polymer matrix significantly improved its tensile strength and thermal stability compared to control samples.

Mechanism of Action

The mechanism of action of N1-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(3-nitrophenyl)oxalamide involves its interaction with specific molecular targets. The indoline and pyridine moieties may interact with enzymes or receptors, modulating their activity. The nitrophenyl group can undergo redox reactions, influencing cellular pathways and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Derivatives

Structural and Functional Analogues

Oxalamides are a versatile class of compounds with diverse applications. Below is a comparative analysis of the target compound and structurally or functionally related oxalamides:

*Assumed based on structural similarity to CAS 886946-24-3 .

Key Observations:

Structural Features and Bioactivity :

- The target compound’s indolin-1-yl and pyridin-3-yl groups distinguish it from flavor agents like S336, which prioritize methoxybenzyl and pyridin-2-yl substituents for taste receptor activation .

- The 3-nitrophenyl group may enhance electrophilic reactivity compared to halogenated or alkoxy substituents in antimicrobial (GMC-3) or antiviral (BNM-III-170) analogs .

Physicochemical Properties :

- While melting points for the target compound are unavailable, analog 1c () exhibits a high melting point (260–262°C), likely due to strong intermolecular interactions from its trifluoromethyl and chloro substituents . The nitro group in the target compound could similarly elevate thermal stability.

Metabolism and Toxicity: S336 undergoes rapid hepatic metabolism without amide hydrolysis, suggesting metabolic stability for the oxalamide core . If the target compound shares this property, it may exhibit favorable pharmacokinetics.

Regulatory Status: S336 has global regulatory approval (FEMA 4233) as a flavor compound, underscoring its safety profile .

Biological Activity

N1-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(3-nitrophenyl)oxalamide is a synthetic organic compound belonging to the oxalamide class. Its unique structural features suggest potential for diverse biological activities, particularly in medicinal chemistry. This article explores the compound's biological activity, focusing on its mechanisms, efficacy, and relevant case studies.

Structural Overview

The compound consists of:

- Indoline moiety : Known for its role in various pharmacological activities.

- Pyridine group : Often associated with biological activity, including antimicrobial and anticancer effects.

- Nitrophenyl substituent : May enhance the compound's reactivity and biological interactions.

The molecular formula is with a molecular weight of approximately 430.45 g/mol.

Research indicates that compounds with similar structures often exhibit their biological effects through various mechanisms:

- Wnt Signaling Pathway Inhibition : Compounds in this class have been identified as potential inhibitors of the Wnt signaling pathway, which is implicated in numerous cancers. This inhibition can lead to reduced tumor growth and metastasis .

- Antioxidant Activity : The presence of functional groups such as nitro and pyridine may contribute to antioxidant properties, helping to mitigate oxidative stress in cells .

- Anti-fibrotic Effects : Similar oxalamides have shown promise in reducing collagen expression and fibrosis in cellular models, suggesting potential therapeutic applications in fibrotic diseases .

Table 1: Summary of Biological Activities

Case Studies

- Wnt Pathway Inhibition :

- Antioxidant Properties :

-

Anti-fibrotic Activity :

- A recent investigation into anti-fibrotic properties showed that oxalamides significantly reduced collagen type I alpha 1 (COL1A1) levels in hepatic stellate cells (HSC-T6). The most active compounds demonstrated IC50 values of less than 30 µM, outperforming established anti-fibrotic agents like Pirfenidone .

Q & A

Q. What are the optimal synthetic routes for N1-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(3-nitrophenyl)oxalamide?

The synthesis involves multi-step organic reactions, typically starting with the preparation of indoline and pyridine intermediates. Key steps include:

- Coupling reactions : Use of carbodiimides (e.g., DCC) and activators (e.g., HOBt) to form the oxalamide backbone .

- Purification : Column chromatography or recrystallization to isolate intermediates and the final product .

- Optimization : Adjusting reaction temperature (e.g., 0–25°C for sensitive steps) and solvent polarity (e.g., DMF for solubility) to minimize side reactions .

Q. Which spectroscopic methods are critical for confirming the compound’s structural integrity?

A combination of techniques ensures accurate characterization:

- NMR Spectroscopy : H and C NMR to identify proton environments and carbon frameworks, particularly distinguishing indoline and pyridine moieties .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolves 3D conformation and validates stereochemistry, often refined using SHELXL .

| Technique | Purpose | Key Peaks/Features |

|---|---|---|

| H NMR | Proton environment mapping | Indoline NH (~8 ppm), pyridine Hs (~7-9 ppm) |

| HR-MS | Molecular ion confirmation | [M+H] at calculated m/z |

Advanced Questions

Q. How can researchers resolve contradictory crystallographic data during structural refinement?

Discrepancies in diffraction data (e.g., poor resolution or twinning) require:

- Software tools : SHELXL for robust refinement, utilizing constraints for disordered regions .

- Validation metrics : Cross-checking R-factors (<5%) and electron density maps (e.g., omit maps for ambiguous regions) .

- Comparative analysis : Align with similar oxalamide derivatives’ structures to identify expected bond lengths/angles .

Q. What methodological approaches elucidate the compound’s bioactivity mechanisms?

Mechanistic studies combine experimental and computational strategies:

- Binding assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with target proteins (e.g., kinases) .

- Molecular docking : AutoDock or Schrödinger Suite to model binding poses, prioritizing hydrogen bonds with the oxalamide carbonyl groups .

- Kinase inhibition assays : Measure IC values against cancer cell lines, correlating substituent effects (e.g., nitro group’s electron-withdrawing role) .

Q. How can competing reaction pathways be minimized during synthesis to improve yields?

Strategies include:

- Kinetic control : Lower temperatures (0–5°C) to favor primary amine coupling over side reactions .

- Catalyst screening : Test bases (e.g., DMAP) or Lewis acids (e.g., ZnCl) to accelerate oxalamide formation .

- In-line monitoring : Use TLC or HPLC to detect intermediates and adjust stoichiometry in real time .

Q. What computational models predict the compound’s interactions with biological targets?

- Molecular Dynamics (MD) : Simulate binding stability in aqueous environments (e.g., GROMACS) .

- QM/MM hybrid models : Assess electronic interactions (e.g., charge transfer between nitro group and receptor active sites) .

- SAR studies : Compare derivatives (e.g., replacing nitrophenyl with methoxyphenyl) to map pharmacophore requirements .

Methodological Insights

Q. What are the key challenges in purifying N1-(2-(indolin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(3-nitrophenyl)oxalamide, and how are they addressed?

- Challenge : Low solubility of intermediates in polar solvents.

- Solution : Gradient elution in chromatography (e.g., hexane → ethyl acetate) or use of DMSO/water mixtures for recrystallization .

Q. How do substituents (e.g., nitro group, pyridine ring) influence the compound’s bioactivity?

- Nitro group : Enhances electrophilicity, improving binding to cysteine residues in target enzymes .

- Pyridine ring : Participates in π-π stacking with aromatic residues in protein pockets, validated via mutagenesis studies .

| Substituent | Role in Bioactivity | Example Target Interaction |

|---|---|---|

| 3-Nitrophenyl | Electron withdrawal, H-bonding | Kinase ATP-binding pocket |

| Pyridin-3-yl | π-Stacking, hydrophobic contacts | Receptor aromatic clusters |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.